molecular formula C20H20N4O6S2 B2436263 Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946353-24-8

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2436263
CAS No.: 946353-24-8
M. Wt: 476.52
InChI Key: LYHSADKTCHDGIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C20H20N4O6S2 and its molecular weight is 476.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

946353-24-8

Molecular Formula

C20H20N4O6S2

Molecular Weight

476.52

IUPAC Name

methyl 4-oxo-3-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C20H20N4O6S2/c1-30-19(27)13-4-7-15-16(10-13)23-20(31)24(18(15)26)11-17(25)22-9-8-12-2-5-14(6-3-12)32(21,28)29/h2-7,10H,8-9,11H2,1H3,(H,22,25)(H,23,31)(H2,21,28,29)

InChI Key

LYHSADKTCHDGIR-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946236-41-5) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound's molecular formula is C15H18N4O5S2C_{15}H_{18}N_{4}O_{5}S^{2}, with a molecular weight of 398.5 g/mol. It features a complex structure that includes a tetrahydroquinazoline core, which is known for its biological activity.

This compound primarily acts as an inhibitor of human carbonic anhydrase II . This enzyme plays a critical role in regulating pH and fluid balance in tissues. The compound binds to the active site of carbonic anhydrase II, inhibiting its enzymatic activity and thereby affecting various physiological processes .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays using MCF-7 breast cancer cells showed that it induces apoptosis and necrosis. The IC50 value was determined to be approximately 23.2 µM , indicating a moderate level of potency against these cancer cells .

Key Findings from Case Studies:

  • Apoptosis Induction : The compound caused a substantial reduction in cell viability (26.86%) after 48 hours of treatment. Early apoptotic cells (AV+/PI−) increased by 2.3 times compared to untreated controls.
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound led to G2/M-phase arrest (25.56% compared to 17.23% for control) and S-phase arrest (23.38% compared to 16.76% for control), suggesting interference with cell cycle progression .

Enzyme Inhibition

The inhibition of carbonic anhydrase II by this compound suggests potential applications in conditions where modulation of this enzyme's activity is beneficial, such as in glaucoma or certain types of edema .

Comparative Biological Activity Table

Activity IC50 Value Cell Type Effect
Apoptosis Induction23.2 µMMCF-7 (Breast Cancer)Significant reduction in viability
G2/M Phase Arrest-MCF-7Increased cell population in G2/M phase
S Phase Arrest-MCF-7Increased cell population in S phase
Carbonic Anhydrase Inhibition-Human Carbonic Anhydrase IIInhibition of enzyme activity

Future Directions

Given the promising biological activity demonstrated by this compound, further research is warranted to explore:

  • In Vivo Efficacy : Animal model studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity against target enzymes.

Scientific Research Applications

Methyl 4-oxo-3-(2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has demonstrated a range of biological activities:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects by inhibiting specific enzymes involved in tumor growth. Its mechanism of action likely involves the inhibition of carbonic anhydrases (CAs), particularly hCA IX and hCA XII, which are overexpressed in various cancers. Selectivity for these isoforms over others suggests potential for targeted cancer therapies.

Antimicrobial Activity

Additionally, preliminary studies have shown that methyl 4-oxo compounds possess antimicrobial properties against a range of pathogens. This broad-spectrum activity could be beneficial in developing new antibiotics or adjunct therapies for resistant infections.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the efficacy of methyl 4-oxo derivatives against human cancer cell lines. The results demonstrated that compounds with structural modifications exhibited enhanced potency against breast and colon cancer cells. The selectivity index for hCA IX inhibition was notably high, indicating potential for clinical application in cancer treatment.

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial properties, methyl 4-oxo derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, suggesting that these compounds could serve as lead candidates for new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, given its complex heterocyclic and sulfonamide moieties?

  • Methodological Answer : Multi-step synthesis is typically required, starting with functionalization of the quinazoline core. For example, describes a similar thiazolo[3,2-a]pyrimidine derivative synthesized via condensation of substituted amines with carbonyl intermediates under reflux conditions. Key steps include:

  • Step 1 : Formation of the tetrahydroquinazoline backbone via cyclization using a thiourea derivative.
  • Step 2 : Introduction of the sulfamoylphenethyl group via nucleophilic substitution (SN2) or coupling reactions (e.g., EDC/HOBt-mediated amidation) .
  • Step 3 : Methyl esterification of the carboxylate group using methanol/HCl or diazomethane.
    • Critical Consideration : Monitor reaction progress via TLC or HPLC (as in ) to avoid over-functionalization.

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Identify protons adjacent to the sulfamoyl group (δ ~7.5–8.0 ppm for aromatic protons) and the thioxo moiety (δ ~3.5–4.0 ppm for NH groups).
  • X-ray Crystallography : Resolve the 3D conformation of the tetrahydroquinazoline ring system, as demonstrated in for a structurally analogous thiochromene derivative .
  • Mass Spectrometry (HRMS) : Verify molecular weight (expected ~500–550 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. What strategies mitigate contradictions in biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Purity Variability : Use preparative HPLC ( ) to achieve >98% purity, as impurities in sulfonamide derivatives can skew enzyme inhibition assays .
  • Solubility Effects : Test activity in multiple solvents (e.g., DMSO vs. aqueous buffers) to rule out false negatives.
  • Target Selectivity : Perform kinase profiling (e.g., using ATP-binding assays) to distinguish off-target effects, as sulfamoyl groups may interact with unrelated ATP-binding pockets .

Q. How can computational modeling guide the design of derivatives with enhanced activity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to predict interactions between the sulfamoylphenethyl group and target enzymes (e.g., carbonic anhydrase IX).
  • QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with inhibitory activity, as demonstrated in for nitroarene derivatives .
  • MD Simulations : Assess conformational stability of the tetrahydroquinazoline ring under physiological conditions.

Experimental Design & Optimization

Q. What experimental parameters are critical for reproducible synthesis?

  • Methodological Answer :

  • Temperature Control : Maintain reflux conditions (±2°C) during cyclization to prevent side reactions (e.g., ring-opening).
  • Catalyst Selection : Use Pd/C or palladium complexes () for reductive amination steps to improve yield .
  • Workup Protocol : Neutralize acidic byproducts (e.g., HCl) with NaHCO3 before extraction to avoid decomposition of the methyl ester group.

Q. How should researchers address low yields in the final coupling step?

  • Methodological Answer :

  • Optimize Coupling Agents : Replace EDC with HATU for sterically hindered amines ( used HATU for pyrimidine-carboxylate coupling) .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity (e.g., 30 min at 100°C vs. 12 hr reflux).

Data Analysis & Validation

Q. What analytical methods validate the compound’s stability under storage?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze via HPLC ( ) for degradation products (e.g., hydrolysis of the methyl ester) .
  • Mass Spectrometry : Detect oxidative degradation (e.g., sulfonamide to sulfonic acid) via m/z shifts.

Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 values with 95% confidence intervals.
  • Metabolic Profiling : Assess compound metabolism using liver microsomes (e.g., ’s safety protocols) to identify active/inactive metabolites .

Safety & Handling

Q. What safety protocols are essential for handling this sulfonamide-containing compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure ( recommends OSHA-compliant protocols) .
  • Waste Disposal : Neutralize acidic residues before disposal (pH 6–8) to comply with EPA guidelines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.